2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
This compound belongs to the class of quinoline derivatives. Its intricate structure combines aromatic rings, a quinoline core, and a cyano group. It’s a fascinating target for synthetic chemists due to its potential biological activities.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The synthesis typically involves multiple steps, starting from commercially available precursors. Key steps include cyclization, functional group transformations, and nitrile formation.
Heterocyclic Chemistry: Quinoline derivatives often arise from heterocyclic reactions. For instance, a Mannich reaction followed by cyclization can yield the quinoline core.
Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are useful for constructing the aryl-aryl bonds.
Industrial Production:: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenyl rings are susceptible to oxidation, leading to various products.
Reduction: Reduction of the nitrile group could yield an amine.
Substitution: Aromatic substitution reactions can modify the phenyl groups.
Cyclization: Acidic conditions (e.g., sulfuric acid) promote cyclization.
Nitrile Formation: Sodium cyanide (NaCN) or related reagents.
Cross-Coupling: Palladium catalysts, aryl halides, and organometallic reagents.
Scientific Research Applications
This compound’s versatility extends across disciplines:
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with cellular targets.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves binding to specific receptors or enzymes. Further research is needed to unravel its mode of action.
Comparison with Similar Compounds
While there are several quinoline derivatives, this compound stands out due to its unique substitution pattern. Similar compounds include:
2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: .
Hexahydro-1,4-thiazepine: , which shares some structural features .
Properties
CAS No. |
141076-58-6 |
---|---|
Molecular Formula |
C25H25N3O |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O/c1-16-9-11-18(12-10-16)28-20-13-25(2,3)14-21(29)23(20)22(19(15-26)24(28)27)17-7-5-4-6-8-17/h4-12,22H,13-14,27H2,1-3H3 |
InChI Key |
WNFVCDGQLWCYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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